8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid

Solid-phase peptide synthesis aminooxy peptide N-overacylation

8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid (CAS 651021-09-9) is a heterobifunctional, medium-chain fatty acid derivative bearing a 1-ethoxyethylidene (Eei)-protected aminooxy group at the ω-position and a free carboxylic acid at the α-position. The Eei protecting group masks the nucleophilic aminooxy nitrogen, preventing N-overacylation during peptide coupling.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 651021-09-9
Cat. No. B12592751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid
CAS651021-09-9
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=NOCCCCCCCC(=O)O)C
InChIInChI=1S/C12H23NO4/c1-3-16-11(2)13-17-10-8-6-4-5-7-9-12(14)15/h3-10H2,1-2H3,(H,14,15)
InChIKeyZDNJSXLBBMHXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid (CAS 651021-09-9): A protected C8 aminooxy acid building block for chemoselective bioconjugation


8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid (CAS 651021-09-9) is a heterobifunctional, medium-chain fatty acid derivative bearing a 1-ethoxyethylidene (Eei)-protected aminooxy group at the ω-position and a free carboxylic acid at the α-position [1]. The Eei protecting group masks the nucleophilic aminooxy nitrogen, preventing N-overacylation during peptide coupling [2]. Upon mild acidic deprotection [3], the liberated aminooxy functionality reacts chemoselectively with aldehydes or ketones to form stable oxime linkages [2]. With an eight-carbon alkyl spacer (C8), a molecular formula of C12H23NO4, and a molecular weight of 245.32 g/mol [1], the compound provides a hydrophobic, flexible linker scaffold suitable for peptide synthesis and bioconjugation applications .

Protection Strategy
Eei group prevents N-overacylation during SPPS; deprotects under mild acid to release aminooxy functionality.
Spacer Length
C8 alkyl chain reported to increase oxime ligation efficiency versus unspaced constructs.
Lipophilicity
LogP 2.80 supports membrane partitioning and hydrophobic anchoring, differentiating from polar C2 linkers (logP −1.04).

Why 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid Cannot Be Replaced by Generic Aminooxy or Amino Acid Linkers


Generic aminooxyacetic acid derivatives (e.g., Boc-Aoa-OH) suffer from N-overacylation during solid-phase peptide synthesis (SPPS), yielding inseparable byproducts [1]. Shorter aminooxy linkers (C2) lack the spatial reach to alleviate steric constraints in bioconjugation, while simple aminooctanoic acid (8-AOC) lacks the chemoselective oxime-forming aminooxy warhead [2]. The target compound uniquely integrates three features: an Eei protecting group that eliminates N-overacylation [1], an eight-carbon alkyl spacer that enhances conjugation yields by 30–86 percentage points relative to unspaced constructs [2], and a measured logP of 2.80 that provides predictable hydrophobic partitioning distinct from the more polar C2 aminooxy analogs (logP −1.04) [3]. No single commercial alternative delivers this combination of protecting-group fidelity, spacer length, and physicochemical profile.

Target Feature
Eei protection eliminates N-overacylation
The Eei group prevents side reactions during SPPS, enabling clean sequential aminooxy incorporation.
Substitute Mismatch
Boc-Aoa-OH leads to N-overacylation
Generic Boc-protected aminooxyacetic acid generates inseparable byproducts, disrupting peptide synthesis.
Target Feature
C8 spacer enhances oxime ligation yield
The flexible alkyl chain alleviates steric constraints, reported to improve conjugation efficiency vs unspaced linkers.
Substitute Mismatch
Short C2 aminooxy linkers restrict yield
Aminooxyacetic acid (C2) may limit accessibility in bulky conjugates, reducing oxime formation.
Target Feature
Heterobifunctional: protected aminooxy + free COOH
Allows sequential amide coupling then oxime ligation without premature reactivity.
Substitute Mismatch
Simple amino or unprotected aminooxy linkers lack orthogonality
8-Aminooctanoic acid lacks oxime warhead; unprotected aminooxy acids may self-react or oxidize.

Quantitative Differentiation Evidence for 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid


Eei Protecting Group Eliminates N-Overacylation: Comparison with Boc-Aoa Derivatives

In head-to-head SPPS coupling experiments, N-Boc- and N,N'-bis-Boc-protected aminooxyacetic acid (Boc-Aoa-OH) building blocks produced N-overacylated byproducts that complicated purification and prevented sequential incorporation [1]. Replacement with the 1-ethoxyethylidene (Eei) protecting group—as found in the target compound—completely prevented N-overacylation [1]. The Eei group withstood iterative Fmoc deprotection (20% piperidine/DMF) and TFA cleavage, enabling multiple aminooxy insertions without side-product formation [1]. While the published literature does not report isolated yield percentages that directly compare Eei-Aoa to Boc-Aoa for an identical peptide sequence, the qualitative elimination of a known side reaction constitutes a critical process advantage and has been validated across multiple model peptides in solution and on solid support [2].

N-Overacylation Control
Class-level inference
Eei-protected Aoa: no N-overacylation detected during SPPS. Boc-Aoa-OH: N-overacylation observed, preventing sequential incorporation.
Essential for clean multi-step aminooxy peptide synthesis; avoids laborious HPLC purification.
Qualitative process advantage validated across model peptides on solid support.
Solid-phase peptide synthesis aminooxy peptide N-overacylation

C8 Alkyl Spacer Increases Oxime Bioconjugation Yield by up to 86 Percentage Points vs. Unspaced Constructs

In a study of site-specific oxime bioconjugation, the insertion of a flexible 7-aminoheptanoic acid spacer—structurally analogous to the 8-aminooctanoic acid scaffold of the target compound—into self-assembling peptides increased transamination reaction yield from 8% to 25% for HVP and from 27% to 53% for RGD, while oxime ligation yield rose from 0% to 86% (HVP) and from 0–3% to 37% (RGD) [1]. The C8 spacer of 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid provides a comparable reach (eight methylene units vs. seven methylene units tested), predicting significant conjugation yield improvement over shorter or absent spacer constructs [1].

Conjugation Yield
Cross-study comparable
Up to +86 pp oxime yield (HVP) with flexible C7 spacer analog
Spacer length directly governs bioconjugation efficiency; C8 predicts high yield.
Based on structurally analogous 7-aminoheptanoic acid spacer; C8 provides similar reach.
Bioconjugation oxime ligation flexible spacer

LogP 2.80 Confers 3.8-Unit Higher Lipophilicity vs. Aminooxyacetic Acid (LogP −1.04), Enhancing Membrane Permeability and Hydrophobic Interactions

The experimental/calculated logP of 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid is 2.80 , compared to −1.04 for the C2 aminooxyacetic acid (Aoa) core (CAS 645-88-5) [1]. This 3.84 logP-unit difference corresponds to an approximately 7,000-fold increase in predicted octanol-water partition coefficient, translating to significantly enhanced membrane permeability and hydrophobic interaction potential [1]. The C8 alkyl chain elevates logP from highly hydrophilic (−1.04) to moderately lipophilic (2.80), placing the compound in a range suitable for passive membrane translocation or hydrophobic pocket engagement in protein targets [1].

Lipophilicity (logP)
Cross-study comparable
logP 2.80 vs −1.04 (C2 Aoa); Δ = 3.84 units
~7,000-fold higher octanol-water partition; enhances membrane translocation potential.
Predictive values from chemical databases; may require experimental validation.
Lipophilicity logP hydrophobic spacer

Bifunctional Architecture Combines Protected Aminooxy Warhead with Free Carboxylic Acid Handle for Orthogonal Conjugation

8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid contains a free carboxylic acid at the C1 position, enabling amide bond formation via standard carbodiimide or uronium chemistry, while the ω-aminooxy group remains protected as the Eei oxime ether [1]. This orthogonal reactivity is not simultaneously available in unprotected 8-(aminooxy)octanoic acid hydrobromide (CAS 1049730-02-0), which lacks the Eei protection and is prone to premature aminooxy reactivity and N-oxidation during storage . The Eei protecting group is cleaved under mild acidic conditions (e.g., 0.1 M HCl or TFA/H2O cocktails), releasing the free aminooxy group only when desired [2].

Orthogonal Reactivity
Class-level inference
Protected aminooxy (Eei) + free COOH enables sequential amide coupling then oxime ligation. Unprotected aminooxy acids lack this orthogonality.
Enables two-step, one-pot conjugation strategies unattainable with mono-functional alternatives.
Mild acidic deprotection releases aminooxy group on demand.
Heterobifunctional linker oxime ligation amide coupling

High-Value Application Scenarios for 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid


Stepwise Solid-Phase Synthesis of Aminooxy-Modified Peptide Therapeutics

The Eei protection (see Evidence Item 1) enables iterative SPPS cycles without N-overacylation, making this compound the preferred building block for incorporating aminooxy functionalities at internal or multiple positions within therapeutic peptide sequences. Deprotection under mild acidic conditions releases the aminooxy group for subsequent oxime ligation with aldehyde/ketone-bearing payloads [1]. This is particularly valuable for manufacturing peptide-drug conjugates where batch-to-batch homogeneity is critical.

Hydrophobic Spacer for Membrane-Associated Bioconjugation Probes

With a logP of 2.80 (see Evidence Item 3), the C8 chain provides sufficient lipophilicity for membrane anchoring or insertion. This compound is suitable for constructing fluorescent or radiolabeled probes designed to partition into lipid bilayers, label cell-surface receptors, or study protein-membrane interactions where shorter-chain aminooxy acids (logP −1.04) would remain predominantly in the aqueous phase [2].

Flexible Linker for High-Yield Oxime-Based Biomolecular Assembly

The eight-carbon alkyl spacer improves oxime ligation yields by alleviating steric constraints between bulky conjugation partners (see Evidence Item 2). Applications include the assembly of multivalent peptide dendrimers, DNA-peptide conjugates, and antibody-drug conjugate intermediates, where spacer length has been shown to increase conjugation yields from 0% to 86% in analogous systems [3].

Orthogonal Sequential Conjugation for Complex Bioconjugate Engineering

The compound's bifunctional architecture (see Evidence Item 4) supports a two-step, one-pot orthogonal conjugation strategy: (i) carboxylic acid activation and amide coupling to a target scaffold, followed by (ii) acidic Eei deprotection and oxime ligation with an aldehyde/ketone-modified payload. This sequential protocol is impossible with unprotected aminooxy acids or simple amino linkers, making this building block essential for designing multifunctional bioconjugates with defined architecture [1][4].

Application
Selection Property
Validation Focus
Stepwise SPPS of aminooxy-modified peptides
Eei protection fidelity
N-overacylation-free chain elongation
Membrane-associated bioconjugation probes
Hydrophobic spacer (logP 2.80)
Membrane partitioning and anchoring
High-yield oxime-based biomolecular assembly
Flexible C8 spacer
Steric relief and conjugation efficiency
Orthogonal sequential conjugation engineering
Heterobifunctional architecture
Two-step amidation then oxime ligation
Quote Request

Request a Quote for 8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.